BNS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

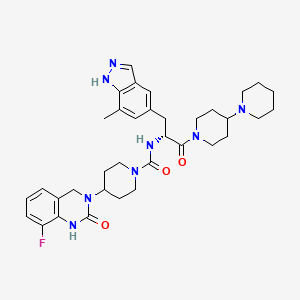

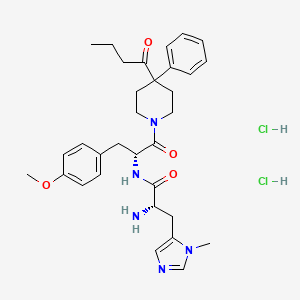

BNS is a potent and selective inhibitor of prolyl-hydroxylase 2 (PHD2).

科学的研究の応用

Efficiency Measurement of Research Groups

Data Envelopment Analysis (DEA) and Bayesian Networks (BNs) are applied for assessing the efficiency of research units in different fields. A framework using BNs for analyzing DEA efficiencies is proposed, recognizing the relationships between production variables and efficiency by discipline. BNs help in understanding discipline-specific peculiarities in scientific production and efficiency frontiers, and in proposing what-if scenarios (Ruiz et al., 2010).

Enhancement of Thermal Conductivity in Electronics

The combination of Boron Nitride (BN) and polyester resin shows promise for enhancing thermal transport in micro-electronics. BN hybrids in mono-modal and bi-modal formulations offer smart, cost-efficient solutions for heat management and thermal stability in polyester matrices. This research explores the effects of filler network, size, type, and composition on the thermal properties of composites (Mishra et al., 2020).

Generalized Theory of Binomial Number Systems

The generalized theory of binomial number systems (BNS) is substantiated for reliable digital signal processing, data transmission, and storage. BNS, based on positional number systems, allows for error detection and information compression. The applications of BNS in forming various combinatorial configurations and its efficiency in developing digital devices are highlighted (Borysenko et al., 2021).

Reproducibility of Probabilistic Causal Molecular Network Models

Bayesian networks (BNs) are used to model complex biological data. This study explores the reproducibility of BNs, especially in the context of transcription-based regulatory networks. The research indicates that reproducibility is an important consideration in biological research employing BNs, with findings suggesting strong dependence on sample size (Cohain et al., 2017).

Prognostic and Health Management of Complex Systems

In Prognostic and Health Management (PHM), Bayesian Networks (BNs) are used for decision fusion in heterogeneous prognostic methods. This paper demonstrates the effectiveness of BNs in estimating the Remaining Useful Life (RUL) of turbofan engines, showing an improvement over other methods in literature (Tidriri et al., 2019).

Improvement of Skin Oxygenation

Research into drug delivery systems, particularly those increasing skin oxygenation, is significant. This study evaluates the impact of benzyl nicotinate (BN) incorporated in liposomes on skin oxygenation, demonstrating the effectiveness of BN in enhancing oxygen levels in skin tissues (Kristl et al., 2008).

Stochastic Simulations of Biomolecular Reaction Networks

The Biomolecular Network Simulator (BNS) software, designed for stochastic simulations of biomolecular reaction networks, is presented. This tool uses algorithms like Gillespie stochastic simulation and adaptive tau-leaping for modeling biochemical reactions, applicable in various biological and medical research areas (Chushak et al., 2008).

Bayesian Networks in Forensic Science

Bayesian Networks (BNs) are increasingly used in forensic science for evaluating scientific evidence. This paper discusses how BNs assist in forensic evaluations, offering a mathematically rigorous technique for handling uncertainties in forensic analysis (Taroni et al., 2004).

River Restoration Project Management

In river restoration projects, Bayesian Networks (BNs) are used to integrate local stakeholders and academics. This approach, involving participatory modeling based on BNs, aids in developing solutions considering all dimensions involved in river management (Yassine et al., 2020).

Bayesian Networks in Supply Chain Risk Analysis

BNs are applied in supply chain resilience and risk analysis. This literature review highlights their unique methodical features, such as forward and backward propagation of disruptions, and identifies future research directions in this field (Hosseini & Ivanov, 2020).

Environmental Modeling with Bayesian Networks

BNs are useful in modeling uncertain and complex ecosystems and environmental management scenarios. This paper reviews the advantages and challenges of using BNs in environmental modeling, highlighting their robust mathematical framework (Uusitalo, 2007).

特性

CAS番号 |

1417440-37-9 |

|---|---|

製品名 |

BNS |

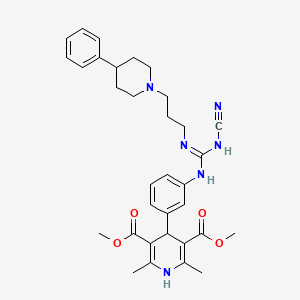

分子式 |

C18H16N2O6S2 |

分子量 |

420.454 |

IUPAC名 |

2,3-Dihydro-3-hydroxy-2-[[2-[(2-naphthalenylmethyl)sulfonyl]acetyl]imino]-4-thiazoleacetic acid |

InChI |

InChI=1S/C18H16N2O6S2/c21-16(19-18-20(24)15(9-27-18)8-17(22)23)11-28(25,26)10-12-5-6-13-3-1-2-4-14(13)7-12/h1-7,9,24H,8,10-11H2,(H,22,23)/b19-18- |

InChIキー |

QNCNQHCDQMPPGD-HNENSFHCSA-N |

SMILES |

O=C(O)CC1=CS/C(N1O)=N\C(CS(=O)(CC2=CC=C3C=CC=CC3=C2)=O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BNS |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)